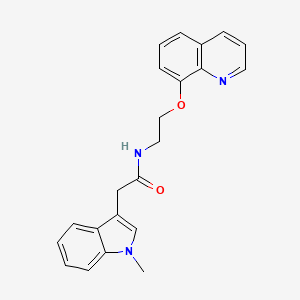

2-(1-methyl-1H-indol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide

Description

2-(1-Methyl-1H-indol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide is a hybrid molecule combining a 1-methylindole scaffold and a quinolin-8-yloxy moiety linked via an acetamide-ethyl bridge. The indole core is a privileged structure in medicinal chemistry, known for its role in modulating neurotransmitter systems and protein interactions . The quinoline component, particularly at the 8-position, is associated with metal chelation and antimicrobial properties .

Properties

IUPAC Name |

2-(1-methylindol-3-yl)-N-(2-quinolin-8-yloxyethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2/c1-25-15-17(18-8-2-3-9-19(18)25)14-21(26)23-12-13-27-20-10-4-6-16-7-5-11-24-22(16)20/h2-11,15H,12-14H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHCWWYMVOEDDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)NCCOC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide typically involves multiple steps:

Formation of the Indole Moiety: The indole structure can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Quinoline Synthesis: The quinoline structure can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.

Coupling Reaction: The final step involves coupling the indole and quinoline moieties through an acetamide linkage

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide can undergo various types of chemical reactions:

Oxidation: The indole and quinoline moieties can be oxidized under strong oxidizing conditions, leading to the formation of quinones.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can affect the carbonyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the indole and quinoline rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced forms of the indole and quinoline moieties.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its therapeutic potential :

- Anticancer Activity : Preliminary studies indicate that derivatives of compounds featuring indole and quinoline structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this structure have shown efficacy in inhibiting tumor growth, with IC50 values indicating potent activity against human cancer cells such as MCF-7 and HCT-116 .

- Antimicrobial Properties : Recent research has highlighted the antimicrobial activity of related compounds against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of quinoline and indole rings enhances the biological activity, making them potential candidates for developing new antimicrobial agents .

Neurological Research

The compound may also play a role in neuropharmacology:

- Acetylcholinesterase Inhibition : Some derivatives have been studied for their ability to inhibit acetylcholinesterase, which is crucial in treating Alzheimer's disease. The structural components of the compound suggest it could be designed to enhance cognitive function by modulating cholinergic activity .

Biochemical Assays

Due to its structural diversity, this compound can serve as a probe in biochemical assays :

- Enzyme Interaction Studies : The indole and quinoline moieties facilitate interactions with various enzymes, allowing researchers to study enzyme kinetics and inhibition mechanisms. This is particularly relevant in drug discovery processes where understanding the interaction between small molecules and biological targets is essential.

Material Science

The unique properties of this compound may also find applications beyond biology:

- Catalysts in Organic Reactions : The compound's ability to participate in various chemical reactions positions it as a potential catalyst in synthetic organic chemistry, aiding in the development of new materials or chemical processes.

Case Studies

Several studies have documented the biological activities of similar compounds:

- Anticancer Efficacy : A study published in RSC Advances demonstrated that compounds with similar structures exhibited significant antitumor activities across multiple cancer cell lines, showcasing their potential as therapeutic agents .

- Antimicrobial Activity : Research highlighted that certain derivatives showed promising results against bacterial strains, suggesting that modifications to the quinoline or indole components could enhance efficacy against resistant strains .

- Neuroprotective Effects : Investigations into phenoxy derivatives indicated that modifications could lead to effective acetylcholinesterase inhibitors, paving the way for novel treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

Pathways Involved: It may modulate pathways related to cell signaling, apoptosis, and gene expression.

Comparison with Similar Compounds

Compound b2 : N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-2-(quinolin-8-ylamino)acetamide

- Structural Differences: Indole substitution: 5-Methoxy vs. 1-methyl in the target compound. Linker: Amino (-NH-) vs. ether (-O-) in the target.

- Synthesis: Reacted 2-chloro-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide with 8-aminoquinoline in DMF at 80°C for 8 h (76% yield).

- Key Data: ¹³C NMR peaks at δ170.4 (amide carbonyl), 153.9 (quinoline C-8), and 55.9 (methoxy group). HRMS ([M+Na]⁺: 397.1635 vs. calculated 397.1640).

Compound c1 : N-(2-(1H-Indol-3-yl)ethyl)quinolin-8-amine

- Structural Differences :

- Indole substitution: Unsubstituted (H at position 1) vs. methyl in the target.

- Linker: Direct amine (-NH-) vs. acetamide-ethyloxy bridge.

- Synthesis: Alkylation of 3-(2-bromoethyl)-1H-indole with 8-aminoquinoline using K₂CO₃.

Quinoline-Cinnamide Hybrids

General Structure : (Z)-Aryl-N-(1-aryl-3-oxo-3-(2-(2-(quinolin-8-yloxy)acetyl)hydrazinyl)prop-1-en-2-yl)benzamides

- Structural Differences: Backbone: Cinnamide-hydrazide vs. simple acetamide in the target compound. Quinoline linkage: Ether (-O-) shared, but with additional hydrazine and cinnamate moieties.

- Synthesis: Condensation of 2-(quinolin-8-yloxy)acetohydrazide with cinnamate derivatives in ethanol/acetic acid under reflux.

Chiral Indole Acetamides

(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide

- Structural Differences: Lacks quinoline; features a chiral phenylethyl group instead. Crystal Orthorhombic P2₁2₁2₁ symmetry (a = 7.307 Å, b = 8.559 Å) .

- Functional Insights: Demonstrates the importance of stereochemistry in modulating biological activity, though the target compound’s non-chiral structure may prioritize synthetic accessibility over enantioselectivity .

Oxadiazole-Indole Derivatives

N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

- Structural Differences :

- Incorporates a 1,3,4-oxadiazole ring vs. the target’s linear acetamide chain.

- Substituents: Sulfanyl and oxadiazole groups introduce polarizability.

- Synthesis : Multi-step protocol involving thiosemicarbazide intermediates.

- Implications : The oxadiazole moiety enhances metabolic stability, suggesting that the target compound’s ether linkage may offer similar advantages .

Critical Analysis of Functional Implications

- Quinoline Linkage: Ether (-O-) in the target compound may improve hydrolytic stability compared to amine-linked analogs like b2 or c1, which could be prone to oxidation .

- Synthetic Accessibility : The target’s ether bridge may require milder conditions than the hydrazide or oxadiazole syntheses, which involve reflux or multi-step protocols .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(1-methyl-1H-indol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide and its structural analogs?

The synthesis typically involves coupling indole and quinoline derivatives via amide bond formation. For example, a reflux reaction in ethanol with glacial acetic acid as a catalyst is used to condense 2-(quinolin-8-yloxy)acetohydrazide with cinnamate derivatives, followed by chromatographic purification (e.g., CH₂Cl₂/MeOH 97:3) . Similar protocols for indole-acetamide hybrids involve nucleophilic substitution or condensation reactions under acidic or basic conditions, with recrystallization for purity .

Q. How is the structural characterization of this compound performed in academic research?

Structural elucidation relies on spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and connectivity .

- Mass Spectrometry (MS) : High-resolution MS determines molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing, hydrogen bonding (e.g., O–H⋯N/O–H⋯O interactions), and dihedral angles between aromatic systems .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

Initial screening includes:

- Antioxidant Activity : DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays quantify radical scavenging and reducing capacity .

- Cytotoxicity Testing : MTT or resazurin assays on cancer cell lines (e.g., THP-1) assess antiproliferative effects .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

- Catalyst Selection : Use of potassium iodide or carbonate in DMF enhances reaction efficiency .

- Reflux Duration : Extended reflux (18–20 hours) ensures complete conversion, as seen in quinoline-cinnamide hybrid synthesis .

- Purification Strategies : Gradient chromatography (e.g., CH₂Cl₂/MeOH) or recrystallization from ethanol removes byproducts .

Q. What approaches resolve contradictions in biological activity data across studies?

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values to compare potency under standardized conditions .

- Assay Validation : Cross-validate results using orthogonal methods (e.g., FRAP vs. DPPH for antioxidants) .

- Structural-Activity Relationships (SAR) : Modify substituents (e.g., methoxyethyl vs. quinolinyloxy groups) to isolate pharmacophoric contributions .

Q. How can computational methods guide the design of derivatives with enhanced target specificity?

- Molecular Docking : Predict binding affinities to proteins (e.g., EGFR) by simulating interactions between the acetamide scaffold and active sites .

- MD Simulations : Assess stability of ligand-protein complexes over time to prioritize derivatives for synthesis .

Q. What techniques are used to study its mechanism of action in cellular models?

- Cytokine Profiling : ELISA or Luminex assays measure IL-8/TNF-α levels in stimulated immune cells (e.g., PBMCs) to evaluate anti-inflammatory effects .

- Flow Cytometry : Quantify apoptosis or cell cycle arrest in treated cancer cells .

Methodological Considerations

- Data Reproducibility : Ensure reaction conditions (temperature, solvent purity) are rigorously controlled to minimize batch-to-batch variability .

- Crystallographic Refinement : Use SHELXL for high-resolution data to model disorder or twinning in crystal structures .

- Bioactivity Confirmation : Pair in vitro assays with ex vivo models (e.g., tissue explants) to validate physiological relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.